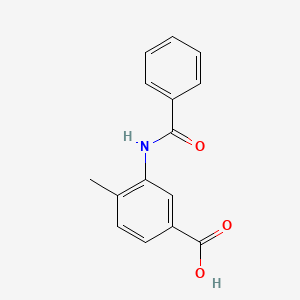

3-(Benzoylamino)-4-methylbenzoic acid

Description

Contextual Significance within Benzoylamino Benzoic Acid Chemistry

Benzoylamino benzoic acids are a class of compounds that feature both a benzoyl and a carboxylic acid group attached to an aniline-derived core. These molecules are structurally related to naturally occurring and synthetically important compounds. The position of the substituents on the aromatic ring significantly influences the molecule's physical and chemical properties, such as acidity, solubility, and reactivity.

The broader family of benzoylamino benzoic acids has been explored for various applications, including their use as precursors in the synthesis of more complex molecules. For instance, derivatives of 4-(benzoylamino)benzoic acid have been investigated for their potential in medicinal chemistry. The benzoylamino group can participate in hydrogen bonding and other non-covalent interactions, which is a key consideration in the design of molecules with specific biological targets.

Academic Relevance in Contemporary Organic Synthesis Foundations

In the realm of organic synthesis, compounds like 3-(Benzoylamino)-4-methylbenzoic acid serve as valuable building blocks. The presence of multiple functional groups allows for a variety of chemical transformations. The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the amide linkage is generally stable but can be hydrolyzed under certain conditions. The aromatic ring itself can undergo further substitution reactions, although the existing substituents will direct the position of any new groups.

A plausible and common method for the synthesis of this compound involves the benzoylation of 3-amino-4-methylbenzoic acid. acs.org This reaction, typically carried out by treating the amino-substituted benzoic acid with benzoyl chloride in the presence of a base, is a fundamental transformation in organic chemistry known as the Schotten-Baumann reaction. The starting material, 3-amino-4-methylbenzoic acid, is a commercially available compound. sigmaaldrich.com

Below is a data table summarizing the key properties of the precursor, 3-amino-4-methylbenzoic acid.

| Property | Value |

| CAS Number | 2458-12-0 |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| Melting Point | 164-168 °C |

| Appearance | White to purple powder, crystals, or chunks |

This data is for the precursor compound, 3-amino-4-methylbenzoic acid. sigmaaldrich.com

The study of such well-defined molecules contributes to the foundational knowledge of organic synthesis, enabling chemists to devise new synthetic strategies and create novel molecules with desired properties. While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural motifs are of significant interest in the development of new materials and potential therapeutic agents. The principles governing its synthesis and reactivity are cornerstones of modern organic chemistry education and research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzamido-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10-7-8-12(15(18)19)9-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXPYFDVSXZFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Benzoylamino 4 Methylbenzoic Acid and Its Structural Analogues

Direct Synthesis Approaches to the Core Scaffold

The most straightforward methods for constructing the 3-(benzoylamino)-4-methylbenzoic acid scaffold involve the direct formation of the central amide bond. These approaches are valued for their efficiency and atom economy.

Amide Bond Formation via Acylation Reactions

The formation of an amide bond through the acylation of an amine with a carboxylic acid derivative is a cornerstone of organic synthesis. researchgate.net In the context of this compound, this typically involves the reaction of 3-amino-4-methylbenzoic acid with an activated form of benzoic acid. The most common method is a nucleophilic acyl substitution, where the amino group of the aminobenzoic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of a benzoylating agent.

A widely used protocol is the Schotten-Baumann reaction, which employs benzoyl chloride as the acylating agent in the presence of a base, such as aqueous sodium hydroxide or pyridine. The base serves to neutralize the hydrogen chloride byproduct and to deprotonate the amine, increasing its nucleophilicity.

Another approach involves the use of coupling agents that activate the carboxylic acid group of benzoic acid in situ. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like N-hydroxysuccinimide (NHS), convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine.

An alternative to using benzoic acid derivatives involves anhydrides. researchgate.net Benzoic anhydride (B1165640) can react with 3-amino-4-methylbenzoic acid to form the desired amide, with benzoic acid as a byproduct. researchgate.net While effective, this method is less atom-economical as half of the anhydride is consumed as a leaving group. researchgate.net

Catalytic Systems in Amide Synthesis

Modern synthetic chemistry increasingly favors catalytic methods to reduce waste and improve efficiency. researchgate.net Direct amidation, the reaction of a carboxylic acid and an amine without stoichiometric activators, is a highly desirable but challenging transformation due to the formation of a stable ammonium carboxylate salt. nih.gov Elevated temperatures (>140 ºC) are often required to drive the dehydration reaction forward. diva-portal.org

Various catalytic systems have been developed to facilitate this transformation under milder conditions. diva-portal.org

Boronic Acid Catalysts : Arylboronic acids, such as phenylboronic acid, have emerged as effective organocatalysts for direct amidation. researchgate.netunimi.it The proposed mechanism involves the formation of a reactive (acyloxy)boronic acid intermediate upon reaction with the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by the amine, regenerating the catalyst. core.ac.uk These reactions often require azeotropic removal of water. mdpi.com

Metal-Based Catalysts : Lewis acidic metal catalysts, particularly those from Group IV like titanium(IV) and zirconium(IV), are effective for direct amide synthesis. nih.gov For instance, titanium(IV) chloride (TiCl4) can mediate the direct condensation of carboxylic acids and amines in good yields. nih.gov Ruthenium complexes have also been shown to catalyze amide bond formation from ammonium carboxylate salts and acetylenes, proceeding through a vinyl ester intermediate. nih.gov

| Catalyst Type | Example Catalyst | General Conditions | Reference |

| Organocatalyst | Phenylboronic Acid | High temperature, water removal (e.g., Dean-Stark) | researchgate.net |

| Lewis Acid | Titanium(IV) Chloride (TiCl4) | Pyridine, 85 °C | nih.gov |

| Transition Metal | Ruthenium(III) Chloride (RuCl3) | Acetylene atmosphere, 80 °C | nih.gov |

Synthesis via Functional Group Interconversions on Substituted Benzoic Acids

An alternative to direct coupling involves the synthesis of the target molecule from precursors that already contain the benzoic acid moiety but require modification of the substituents on the aromatic ring.

Transformations Involving 3-Amino-4-methylbenzoic Acid as Precursor

The most logical and widely applied strategy in this category is the benzoylation of 3-amino-4-methylbenzoic acid. This compound serves as a key building block, featuring the correctly substituted benzoic acid core. kaivalchem.com As detailed in section 2.1.1, the primary transformation is the acylation of the amino group at the 3-position. The presence of both an amino and a carboxylic acid group on the same molecule means that reaction conditions must be chosen carefully to avoid self-polymerization, although the relative nucleophilicity of the amine versus the carboxylate makes selective N-acylation highly favorable.

The synthesis of the precursor itself, 3-amino-4-methylbenzoic acid, can be accomplished from commercially available starting materials, such as 4-methyl-3-nitrobenzoic acid, through the reduction of the nitro group. sigmaaldrich.com Standard reduction methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or using a metal/acid combination like tin and hydrochloric acid, are effective for this transformation. chemicalbook.comathabascau.ca

Strategies for Modifying Methylbenzoic Acid Derivatives

A more convergent approach involves introducing the required functional groups onto a simpler methylbenzoic acid skeleton in a stepwise fashion. For example, one could begin with 3-methylbenzoic acid. The synthesis would proceed through the following key steps:

Nitration : Electrophilic aromatic substitution is used to introduce a nitro group. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. Nitration of 3-methylbenzoic acid would likely lead to a mixture of isomers, requiring separation of the desired 3-methyl-4-nitrobenzoic acid or 3-methyl-6-nitrobenzoic acid. A more regioselective route might start with a different isomer.

Reduction : The nitro group of the purified intermediate is reduced to an amino group, yielding an aminomethylbenzoic acid isomer.

Acylation : The final step is the benzoylation of the newly formed amino group to install the benzoylamino moiety, as described previously.

This multi-step approach offers flexibility for creating analogues by allowing for the introduction of different acyl groups in the final step or by using differently substituted methylbenzoic acids as the starting material. truman.edutruman.edu

Multi-Step Synthetic Sequences for Complex Analogues

The synthesis of complex structural analogues of this compound often requires multi-step sequences that combine the strategies of functional group interconversion and bond formation. These sequences are essential for accessing molecules with diverse substitution patterns, which may be of interest in pharmaceutical or materials science research.

For instance, a synthetic campaign might aim to produce analogues with additional substituents on either the benzoic acid ring or the benzoyl moiety. A representative sequence for a more complex analogue could involve:

Starting Material Selection : Choose a substituted benzoic acid that contains some of the desired functionality, for example, 3-methoxy-4-hydroxybenzoic acid. mdpi.com

Protection/Activation : The existing functional groups (like hydroxyl or carboxyl groups) may need to be protected or activated. Carboxylic acids are often converted to methyl or ethyl esters to prevent their interference in subsequent reactions. mdpi.com

Ring Functionalization : Additional groups (e.g., nitro, halogen) are introduced onto one of the aromatic rings via electrophilic substitution. mdpi.com

Functional Group Manipulation : The introduced groups are then converted into the desired functionalities. For example, a nitro group is reduced to an amine, which can then be acylated. athabascau.camdpi.com

Key Bond Formation : The crucial amide bond is formed, often late in the sequence, by coupling the two major fragments of the molecule.

Deprotection : Finally, any protecting groups are removed to yield the target analogue.

This modular approach allows for the systematic variation of substituents, enabling the exploration of structure-activity relationships. For example, starting with a substituted 3-amino-4-methylbenzoic acid allows for reaction with a variety of substituted benzoyl chlorides to generate a library of analogues with modifications on the benzoyl ring.

Design and Synthesis of Azo Dye Derivatives

A significant application of aromatic amines, such as the precursor 3-amino-4-methylbenzoic acid, is in the synthesis of azo dyes. The general strategy involves a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with a suitable aromatic compound.

The synthesis of novel azo dyes from 3-amino-4-methylbenzoic acid begins with its diazotization. In a typical procedure, 3-amino-4-methylbenzoic acid is dissolved in a mixture of acetic acid and concentrated sulfuric acid. The solution is cooled to 0-5°C, and a solution of sodium nitrite is added dropwise to form the diazonium salt. The temperature is carefully controlled to prevent the decomposition of the unstable diazonium salt. Excess nitrous acid is then quenched, often with the use of urea.

The subsequent coupling reaction is carried out by adding the freshly prepared diazonium salt solution to a solution of a coupling component, such as a substituted naphthol or cresol, dissolved in a suitable solvent like dimethylformamide (DMF). The pH of the reaction mixture is maintained at a specific level, often around 6, by the addition of a chilled aqueous solution of sodium carbonate to facilitate the electrophilic aromatic substitution reaction. The resulting azo dye precipitates out of the solution and can be collected by filtration, washed, and purified, typically by recrystallization from a solvent like ethanol rasayanjournal.co.in.

The structural identity and purity of the synthesized azo dyes are confirmed through various analytical techniques, including UV-Vis, IR, and NMR spectroscopy, as well as mass spectrometry rasayanjournal.co.in.

Table 1: Synthesis and Spectral Data of Azo Dyes Derived from 3-Amino-4-methylbenzoic Acid rasayanjournal.co.in

| Dye | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | λmax (nm) |

| 1 | Resorcinol | C₁₄H₁₂N₂O₄ | 272.26 | 262-264 | 82 | - |

| 2 | Naphthol | C₁₈H₁₄N₂O₃ | 306.32 | - | - | - |

Preparation of N-Benzoyl Amino Esters and N-Benzoyl Amino Acids

The synthesis of N-benzoyl amino esters and acids from amino acid precursors is a fundamental transformation in peptide chemistry and the development of related compounds. These methods can be conceptually applied to the benzoylation of 3-amino-4-methylbenzoic acid to first yield this compound, which can then be further functionalized.

A common method for the N-benzoylation of amino acids and their esters is the Schotten-Baumann reaction. This reaction typically involves the use of benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide. The base serves to neutralize the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the formation of the amide product quora.comchemistnotes.combyjus.comchemistry-reaction.comwikipedia.org. For instance, the reaction of an amino acid with benzoyl chloride in a biphasic system of an organic solvent and aqueous base is a classic application of Schotten-Baumann conditions wikipedia.org.

Alternatively, peptide coupling reagents can be employed for the formation of the amide bond. A general procedure involves dissolving the amino acid ester, a benzoic acid derivative, a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous organic solvent like dichloromethane. A base, typically triethylamine, is added to neutralize any acid formed and to facilitate the reaction. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated through an aqueous work-up and purified by column chromatography scielo.org.mxscielo.org.mx.

N-benzoyl amino acids can also be synthesized using benzoic anhydride. In this method, the amino acid is refluxed with benzoic anhydride in a solvent such as acetic acid. Upon completion of the reaction, the solvent is removed under reduced pressure, and the resulting N-benzoyl amino acid is purified, often by column chromatography scielo.org.mxscielo.org.mx.

The synthesis of N-benzoyl amino esters often begins with the esterification of the amino acid. A common method is to treat the amino acid with an alcohol, such as methanol, in the presence of an acid catalyst like trimethylsilyl chloride (TMSCl). This reaction is typically stirred at room temperature for several hours, after which the solvent is evaporated to yield the amino acid methyl ester hydrochloride, which can be used in the subsequent N-benzoylation step without further purification scielo.org.mxscielo.org.mx.

Table 2: Experimental Data for the Synthesis of N-Benzoyl Amino Esters scielo.org.mxscielo.org.mx

| Compound | Amino Acid Precursor | Benzoylating Agent | Method | Yield (%) | Melting Point (°C) |

| N-Benzoyl-L-valine methyl ester | L-Valine methyl ester | Benzoic acid/EDAC | Coupling Reaction | 85 | 110.9–111.4 |

| N-Benzoyl-D-valine methyl ester | D-Valine methyl ester | Benzoic acid/EDAC | Coupling Reaction | 85 | 110.9–111.4 |

| N-Benzoyl-L-valine | L-Valine | Benzoic anhydride | Anhydride Acylation | 70 | 127.0–127.7 |

Note: This table provides a summary of the synthesis of representative N-benzoyl amino esters and acids, illustrating the different methodologies and their outcomes.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise structure of organic molecules. For 3-(Benzoylamino)-4-methylbenzoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the benzoyl, amino, and methylbenzoic acid moieties.

Proton (¹H) NMR Investigations

The ¹H NMR spectrum of this compound offers critical information about the electronic environment of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons on both benzene (B151609) rings, the amide proton, the methyl group protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents.

Key proton signals include a singlet for the methyl group (CH₃) and distinct multiplets for the aromatic protons. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The carboxylic acid proton (COOH) is also observed as a broad singlet, usually at a significantly downfield chemical shift.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum clearly shows signals for the carbonyl carbons of the amide and carboxylic acid groups, which are characteristically deshielded and appear at the downfield end of the spectrum. The aromatic carbons resonate in the typical range for sp²-hybridized carbons, with their precise chemical shifts modulated by the attached functional groups. The methyl carbon appears as a sharp signal in the upfield region of the spectrum.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ) | Assignment | Chemical Shift (δ) |

| -COOH | ~12-13 | -COOH | ~168-172 |

| -NH- | ~9-10 | -C=O (Amide) | ~165-168 |

| Aromatic-H | ~7.2-8.5 | Aromatic-C | ~115-140 |

| -CH₃ | ~2.3-2.5 | -CH₃ | ~18-22 |

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY spectra reveal proton-proton coupling networks within the aromatic rings, while HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C NMR data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound display characteristic absorption bands that confirm its structure.

The IR spectrum shows a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid appears as a strong band around 1700 cm⁻¹. The N-H stretching of the amide group is observed near 3300 cm⁻¹, while the amide I band (primarily C=O stretch) appears around 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present in their expected regions.

Raman spectroscopy complements the IR data, often providing stronger signals for non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch (Amide I) | 1650-1680 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is utilized to determine the molecular weight and to gain insight into the molecule's fragmentation patterns. For this compound (C₁₅H₁₃NO₃), the expected molecular weight is approximately 255.27 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to involve characteristic losses, such as the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), and cleavage of the amide bond, leading to fragments corresponding to the benzoyl cation and the 3-amino-4-methylbenzoic acid radical cation.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Despite a comprehensive search for scientific literature, no specific research articles or datasets detailing the use of advanced spectroscopic probes to investigate the dynamic behavior of this compound could be located.

The dynamic behavior of molecules, including conformational changes, rotational energy barriers, and proton transfer events, is often studied using sophisticated techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, dynamic NMR, and high-resolution rotational spectroscopy, frequently supplemented by computational modeling like Density Functional Theory (DFT) calculations.

While extensive research exists on the dynamic properties of related compounds such as benzoic acid and its various derivatives, this information is not directly applicable to the specific molecular structure of this compound. The unique combination of the benzoylamino and methyl groups on the benzoic acid core will significantly influence its conformational preferences and dynamic processes.

Therefore, without experimental data or theoretical studies on this compound itself, a detailed and scientifically accurate article on its advanced spectroscopic characterization and dynamic behavior cannot be generated at this time. Further experimental investigation into this particular compound is required to elucidate these properties.

Mechanistic Investigations of Reactions Involving 3 Benzoylamino 4 Methylbenzoic Acid and Its Derivatives

Elucidation of Reaction Pathways for Amide Bond Formation and Cleavage

The formation and cleavage of the amide bond in N-acyl amino acid structures, such as 3-(Benzoylamino)-4-methylbenzoic acid, are fundamental processes with mechanisms that can be influenced by various factors.

Amide Bond Formation: The direct condensation of a carboxylic acid and an amine to form an amide bond is an energetically challenging transformation. unimi.it Mechanistic studies propose that the reaction often proceeds through the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or by using coupling reagents. nih.gov For instance, the uncatalyzed direct amide formation is thought to involve the key role of hydrogen bonding of the carboxylic acid. researchgate.net In enzymatic strategies, ATP-grasp enzymes activate the carboxylic acid by forming a high-energy acylphosphate intermediate. nih.gov Another proposed mechanism for amide bond formation involves the protonation of a coupling agent like EDC, followed by the formation of an O-acylisourea ester, which then reacts with an amine. researchgate.net

Amide Bond Cleavage (Hydrolysis): The hydrolysis of the amide bond in derivatives like N-(o-carboxybenzoyl)-L-amino acids has been investigated using density functional theory. nih.gov These studies reveal that the reaction barrier is significantly lower in solution compared to the gas phase, highlighting the role of the solvent. nih.govacs.org Water molecules can function as both a catalyst and a reactant in these model reactions. nih.govacs.org

The mechanism for amide hydrolysis can be either concerted or stepwise. nih.govacs.org The most favored pathway may depend on the pH of the environment. For N-(o-carboxybenzoyl)-L-amino acid, the reaction mechanism starting from the neutral form (corresponding to pH 0-3) is considered the most favorable. nih.govacs.org In addition to acid-catalyzed mechanisms, an addition-elimination pathway is also a likely alternative for cleaving the amide bond. nih.govacs.org In some model systems, fast amide hydrolysis is dependent on the presence of both a nearby amino and a carboxyl group, suggesting intramolecular catalysis where a proton transfer is involved in the rate-limiting step. mdpi.comscienceopen.com Two potential mechanisms, differing in the roles of the functional groups, have been proposed:

N-mechanism: Involves a nucleophilic attack of the nitrogen atom on the amide carbon, with the COOH group acting as a general acid. mdpi.comscienceopen.com

O-mechanism: The deprotonated carboxyl group acts as the nucleophile, and the protonated amino group serves as the general acid, proceeding through an anhydride (B1165640) intermediate. scienceopen.com

Mechanistic Aspects of Oxidation Reactions involving Benzoic Acid Derivatives

The structure of this compound features two sites susceptible to oxidation: the methyl group on the benzene (B151609) ring and the aromatic ring itself.

Oxidation of the Alkyl Side Chain: The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group. This reaction, known as side-chain oxidation, typically occurs when treated with a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) or chromic acid. libretexts.orgsavemyexams.comyoutube.com A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon attached to the aromatic ring). libretexts.orgyoutube.com Consequently, tertiary alkyl groups are not affected. libretexts.orgyoutube.com

While the complete mechanism is complex and not fully understood, it is believed that the initial step involves the abstraction of a benzylic hydrogen, forming a resonance-stabilized benzylic radical. libretexts.orgyoutube.com This stabilization explains the specificity of the attack at the benzylic position. libretexts.org Subsequent oxidative steps then lead to the formation of the carboxylic acid. youtube.com Various protocols have been developed for this transformation, including methods using molecular oxygen with catalysts like cobalt salts or catalytic hydrobromic acid under photoirradiation. organic-chemistry.org

Oxidation of the Aromatic Ring: The benzoic acid ring can undergo degradation initiated by atmospheric radicals such as hydroxyl (OH), nitrate (B79036) (NO3), and sulfate (B86663) (SO4−). nih.govrsc.org Quantum chemistry methods have been used to explore these reaction mechanisms. nih.gov For instance, the reaction with OH radicals can proceed via two main pathways: hydrogen abstraction from the C-H bonds of the ring or OH addition to the aromatic ring. nih.govresearchgate.net The potential barriers for the elementary addition reactions of OH radicals are typically lower than those for abstraction reactions. rsc.orgresearchgate.net The products of these addition reactions can be further oxidized. nih.gov

Photochemical Transformation Mechanisms of Benzoic Acid Esters

The photochemical behavior of benzoic acid derivatives, particularly esters, involves the absorption of light to form electronically excited states that can undergo various transformations.

Electron spin resonance (ESR) studies on the photochemistry of aromatic carboxylic acids and esters show that their triplet states are reactive in the presence of a hydrogen donor. researchgate.net Two primary reactions occur from this excited state:

Hydrogen atom addition: A hydrogen atom is transferred to specific carbon atoms of the aromatic ring, resulting in the formation of cyclohexadienyl radicals. Addition often occurs at positions para or ortho to the carboxyl group, which is attributed to the higher spin density at these positions in the triplet state. researchgate.net

Hydrogen atom transfer to the carboxyl group: A parallel reaction involves the transfer of a hydrogen atom to an oxygen of the carboxyl group, leading to a one-electron-reduction product. researchgate.net

In other photochemical pathways, benzaldehyde (B42025) has been shown to act as a photoinitiator. beilstein-journals.org Upon photoexcitation, it can dissociate to form a benzoyl radical. beilstein-journals.org Such radicals could potentially participate in subsequent reactions, leading to transformations of the benzoyl moiety in compounds like this compound.

Kinetic Studies on Reaction Rates and Intermediate Characterization

Kinetic studies provide quantitative data on reaction speeds and help in characterizing transient species, offering deeper insight into reaction mechanisms.

Kinetics of Esterification: The esterification of benzoic acid with alcohols, such as 1-butyl alcohol, has been studied kinetically. dnu.dp.uaresearchgate.net This reaction is typically first-order with respect to the benzoic acid. dnu.dp.uaresearchgate.net By modeling the process, key kinetic and thermodynamic parameters can be determined.

| Parameter | Value |

|---|---|

| Activation Energy (Forward Reaction) | 58.40 kJ∙mol⁻¹ |

| Activation Energy (Reverse Reaction) | 57.70 kJ∙mol⁻¹ |

| Thermal Effect (ΔH) | 622 J∙mol⁻¹ |

Kinetics of Radical Reactions: The kinetics of the reaction between benzoic acid and atmospheric radicals have also been investigated. nih.govrsc.org The total reaction rate constant for OH radicals with benzoic acid in atmospheric water droplets at 298.15 K has been calculated, along with the rates for reactions with other radicals. nih.govrsc.org

| Radical Species | Total Rate Constant (298.15 K) |

|---|---|

| OH | 2.35 × 10⁻¹¹ cm³ per molecule per s |

These studies indicate that the rate constants increase with rising temperature. nih.gov The lifetime of benzoic acid in the atmosphere, as determined by its reaction with OH radicals, is estimated to be approximately 0.51 days. nih.gov

Solvent Effects on Reaction Mechanisms

The choice of solvent can profoundly influence reaction rates and even alter the operative mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org

General Principles: The influence of a solvent on reactivity is related to its physical properties, such as dielectric constant (polarity), and its ability to engage in specific interactions like hydrogen bonding. wikipedia.org According to the Hughes-Ingold rules, an increase in solvent polarity generally:

Accelerates reactions where charge is developed or increased in the activated complex compared to the reactants. wikipedia.org

Decreases the rates of reactions where charge is dispersed or diminished in the activated complex. wikipedia.org

Has little effect on reactions with no significant charge difference between reactants and the activated complex. wikipedia.org

Specific Examples:

Amide Hydrolysis: As noted earlier, the reaction barrier for the hydrolysis of an N-(o-carboxybenzoyl)-l-amino acid is significantly lowered in solution compared to the gas phase, demonstrating a strong solvent effect. nih.govacs.org

Reactions of Carboxylic Acids: The kinetics of the reaction between benzoic acid and diazodiphenylmethane (B31153) have been studied in numerous aprotic solvents. rsc.orgrsc.org The observed second-order rate coefficients were analyzed in terms of contributions from the reaction of monomeric acid and dimeric acid. rsc.orgrsc.org The effect of a wide range of aprotic solvents on the rate constants was interpreted using solvent parameters such as dielectric constant, refractive index, nucleophilicity, and electrophilicity, achieving an excellent correlation for 24 solvents. rsc.org In solvents where the dimeric form of the acid predominates, the kinetic dependence on acid concentration becomes more complex, suggesting the participation of reactive multimers. rsc.org

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which together dictate the molecule's reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds similar to 3-(Benzoylamino)-4-methylbenzoic acid, DFT, particularly with the B3LYP functional and basis sets like 6-311G or 6-311++G(d,p), is employed to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. nih.govactascientific.comresearchgate.net This process involves calculating the molecule's energy at various conformations to find the one with the minimum energy. The resulting geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's shape and steric properties. actascientific.commdpi.com

Once the geometry is optimized, vibrational analysis can be performed. nih.gov This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. actascientific.comresearchgate.net By comparing the theoretically calculated spectrum with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to observed spectral bands. nih.govresearchgate.net For example, characteristic stretching frequencies for N-H, C=O, and aromatic C-H bonds can be accurately predicted. actascientific.comresearchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

|---|---|---|

| Bond Length (Å) | C-N | 1.395 |

| C=O | 1.235 | |

| N-H | 1.017 | |

| Bond Angle (°) | C-N-C | 128.4 |

| C-N-H | 115.9 |

Data is illustrative for a similar structure, 4-(carboxyamino)-benzoic acid, to demonstrate typical outputs of DFT calculations. actascientific.com

Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. actascientific.comdergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. actascientific.comresearchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. actascientific.com Conversely, a small energy gap indicates that the molecule is more reactive. ejosat.com.tr These calculations help identify the parts of the molecule most likely to be involved in chemical reactions. dergipark.org.trresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.82 |

| LUMO Energy | -1.82 |

| HOMO-LUMO Gap (ΔE) | 5.00 |

Values are representative for a related structure, 4-(carboxyamino)-benzoic acid. actascientific.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and optimizing lead structures in drug discovery.

2D-QSAR models correlate biological activity with physicochemical properties or topological indices, known as molecular descriptors. For a series of benzoylamino benzoic acid derivatives investigated as inhibitors of β-Ketoacyl-acyl Carrier Protein Synthase III (FABH), a key enzyme in bacterial fatty acid synthesis, 2D-QSAR models have been successfully developed using Multiple Linear Regression (MLR). dergipark.org.tr These models revealed that antimicrobial activity is influenced by specific descriptors. dergipark.org.trnih.gov

For instance, one model indicated that the descriptor "SaasCcount," representing the number of carbons connected to two aromatic bonds and one single bond, positively contributes to activity. dergipark.org.tr This suggests that substituting aromatic rings can enhance the inhibitory potential of these compounds. dergipark.org.tr The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), which indicate the model's reliability and predictive power. dergipark.org.tr

3D-QSAR methods provide a more advanced analysis by considering the three-dimensional properties of molecules. dergipark.org.trslideshare.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields around a set of aligned molecules and correlate these fields with their biological activity. bioinformation.netunicamp.br

For benzoylamino benzoic acid derivatives, 3D-QSAR models have been developed using Partial Least Squares (PLS) analysis. dergipark.org.tr The results are often visualized as contour maps, which highlight regions in 3D space where specific properties are favorable or unfavorable for activity. researchgate.net For example, a CoMFA map might show that bulky, sterically favorable groups are preferred in one region of the molecule, while electronegative groups are favored in another, providing direct guidance for designing more potent inhibitors. bioinformation.net

| Parameter | Value | Description |

|---|---|---|

| q² | 0.530 | Cross-validated correlation coefficient (internal predictive ability) |

| r² | 0.903 | Non-cross-validated correlation coefficient (goodness of fit) |

| Predictive r² | 0.935 | Correlation coefficient for an external test set (external predictive ability) |

Data is representative for a CoMFA model of a different compound series to illustrate typical statistical validation. bioinformation.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) like this compound and a biological macromolecule (target), typically a protein.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein's active site. nih.govstmjournals.com The process involves generating various poses of the ligand within the binding site and scoring them based on how well they fit geometrically and energetically. nih.gov Studies on similar benzoic acid derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site. nih.govnih.gov For example, a docking study of a benzoic acid derivative with carbonic anhydrase (PDB code: 3FFP) revealed critical binding interactions, suggesting its potential as an effective inhibitor. researchgate.net The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy. nih.gov

Protein-Ligand Binding Affinity Prediction

The prediction of binding affinity between a small molecule (ligand) and a protein is a cornerstone of computational drug design. It quantifies the strength of their interaction, which is often correlated with the compound's potency. While specific experimental or extensive computational studies on the protein-ligand binding affinity of this compound are not widely available in the public domain, the general principles of such predictions can be outlined.

These predictions are typically achieved through molecular docking simulations, which compute the binding energy of the ligand in the active site of a target protein. The binding energy is a composite of various forces, including van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties.

Table 1: Theoretical Binding Affinity Parameters

| Parameter | Description | Predicted Value for a Hypothetical Complex |

| Binding Energy (kcal/mol) | The free energy change upon binding of the ligand to the protein. A more negative value indicates a stronger binding affinity. | Data not available |

| Inhibition Constant (Ki) | A measure of the concentration of inhibitor required to produce half-maximum inhibition. | Data not available |

| Dissociation Constant (Kd) | A measure of the equilibrium between the ligand-protein complex and its dissociated components. | Data not available |

This table is illustrative of the types of data generated in binding affinity predictions. Specific values for this compound are not currently available in published literature.

Identification of Key Interacting Residues and Binding Modes

Beyond predicting the strength of an interaction, computational models can reveal the specific amino acid residues within a protein's binding site that are crucial for ligand recognition and binding. Understanding these key interactions is vital for optimizing the ligand's structure to enhance its affinity and selectivity.

Molecular docking simulations generate various possible binding poses (modes) of the ligand within the protein's active site. The most favorable binding mode is typically the one with the lowest binding energy. Analysis of this pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.

Table 2: Predicted Intermolecular Interactions with a Hypothetical Protein Target

| Interaction Type | Key Interacting Residues | Distance (Å) |

| Hydrogen Bond | Data not available | Data not available |

| Hydrophobic Interaction | Data not available | Data not available |

| Pi-Stacking | Data not available | Data not available |

This table illustrates the detailed interaction data that can be obtained from molecular docking studies. Specific interacting residues for this compound have not been reported.

In Silico Prediction of Biological Activity and Potential Mechanism of Action

In silico tools can also be employed to predict the potential biological activities of a compound and to hypothesize its mechanism of action. These predictions are often based on the compound's structural similarity to molecules with known biological activities, a concept known as the "similarity principle." Various computational methods, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, are used for these predictions.

For this compound, in silico predictions could suggest a range of potential biological targets and activities. These computational hypotheses would then require experimental validation.

Table 3: In Silico Biological Activity Profile

| Predicted Activity | Predicted Mechanism of Action | Confidence Score |

| Data not available | Data not available | Data not available |

This table is a representation of how in silico biological activity predictions are typically presented. No specific predictions for this compound are currently documented in scientific literature.

Structure Activity Relationship Sar Studies of 3 Benzoylamino 4 Methylbenzoic Acid Analogues in Biological Contexts Non Clinical

Impact of Substituent Modifications on Bioactivity Profiles

The bioactivity of benzanilide scaffolds, such as 3-(benzoylamino)-4-methylbenzoic acid, is highly sensitive to the nature and position of substituents on the aromatic rings, the presence of the carboxylic acid, and the orientation of the connecting amide bond.

Substitutions on either the benzoyl ring or the methylbenzoic acid ring can dramatically alter the compound's biological profile by affecting its electronic, steric, and hydrophobic properties.

Electronic Effects : The introduction of electron-withdrawing groups (e.g., halogens like chlorine, or nitro groups) or electron-donating groups (e.g., methoxy, methyl) can modulate the acidity of the carboxylic acid and the hydrogen-bonding capacity of the amide group. In related series of ring-substituted salicylanilides, an increase in the electron-withdrawing effect of substituents on the aniline part of the molecule was found to increase inhibitory activity against photosynthetic electron transport (PET). mdpi.com

Lipophilicity and Steric Hindrance : The lipophilicity, or hydrophobicity, of an analogue is a key determinant of its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Increasing the lipophilicity through the addition of alkyl or alkoxy chains can enhance activity, but only up to a certain point, after which steric hindrance may prevent optimal binding. For example, in some salicylanilide series, longer alkoxy chains led to higher anti-fungal and anti-bacterial activity, suggesting that increased lipophilicity and the presence of a bulkier substituent were important factors for these activities. mdpi.com

The following interactive table summarizes SAR findings for hypothetical analogues of this compound, based on established principles in related compound classes.

| Analogue | Ring A Substitution (Benzoyl Ring) | Ring B Substitution (Methylbenzoic Acid Ring) | Relative Bioactivity (%) | Key Observation |

| Parent | H | 4-CH₃ | 100 | Baseline activity. |

| 1 | 4-Cl | 4-CH₃ | 150 | Electron-withdrawing group enhances activity. |

| 2 | 4-OCH₃ | 4-CH₃ | 80 | Electron-donating group slightly reduces activity. |

| 3 | H | 4-CH₃, 5-Cl | 130 | Substitution on the benzoic acid ring also modulates activity. |

| 4 | 4-NO₂ | 4-CH₃ | 180 | Strong electron-withdrawing group significantly boosts activity. |

| 5 | 4-t-butyl | 4-CH₃ | 60 | Bulky group may cause steric hindrance, reducing activity. |

The carboxylic acid group is a critical functional group in a vast number of therapeutic agents. nih.gov Its importance stems from several key characteristics:

Hydrogen Bonding : At physiological pH, the carboxylate anion is an excellent hydrogen bond acceptor. It can form strong ionic interactions and hydrogen bonds with complementary residues, such as arginine or lysine, in a protein's active site. researchgate.net

Acidity and Ionization : The pKa of the carboxylic acid ensures it is typically ionized under physiological conditions, which can be crucial for solubility in aqueous environments and for forming key interactions with biological targets. nih.gov

However, the presence of a carboxylic acid can also present challenges, such as limited ability to cross biological membranes and susceptibility to metabolic processes like glucuronidation. researchgate.netresearchgate.net To overcome these issues while retaining the essential binding interactions, medicinal chemists often replace the carboxylic acid with bioisosteres—functional groups with similar physicochemical properties. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. researchgate.netnih.gov The successful replacement of a carboxylic acid with a bioisostere confirms the crucial role of the acidic moiety in the pharmacophore.

This orientation dictates the spatial positioning of the hydrogen bond donor (N-H) and acceptor (C=O), which in turn affects:

Intramolecular Hydrogen Bonding : The potential to form hydrogen bonds with nearby substituents, which can lock the molecule into a specific, lower-energy conformation.

Intermolecular Interactions : The ability to form hydrogen bonds with the target protein. A reversed amide bond would present a different pattern of donors and acceptors, which may not be complementary to the binding site, leading to a loss of activity.

Therefore, the specific orientation of the amide bond in this compound is considered a crucial element for its biological activity.

Conformational Analysis and its Influence on Activity

The biological activity of a molecule is not determined solely by its chemical formula but by the three-dimensional shape, or conformation, it adopts to bind to its target. For flexible molecules like this compound analogues, conformational analysis is vital.

In studies of related oligobenzanilides designed as α-helix mimetics, the conformation was investigated using a combination of techniques. acs.org It was found that steric strain between the phenyl rings can cause them to lie roughly perpendicular to the plane of the amide bond. acs.org This fixed, non-planar conformation can be essential for activity if the biological target has a non-planar binding pocket. The molecule's ability to adopt the specific low-energy conformation required for binding—often referred to as the "bioactive conformation"—is a key determinant of its potency.

Pharmacophore Development from SAR Data

The collective data from SAR studies can be used to develop a pharmacophore model. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. dovepress.com

Based on the SAR of this compound analogues, a hypothetical pharmacophore model would likely include:

An Aromatic/Hydrophobic Center : Representing one of the phenyl rings.

A Second Aromatic/Hydrophobic Center : Representing the other phenyl ring, positioned at a specific distance and angle from the first.

A Hydrogen Bond Donor : The N-H group of the amide bond.

A Hydrogen Bond Acceptor : The C=O group of the amide bond.

A Negative Ionizable Feature/Hydrogen Bond Acceptor : The carboxylic acid moiety.

This model serves as a three-dimensional query for virtual screening of chemical databases to identify novel, structurally diverse compounds that fit the model and are therefore likely to possess the desired biological activity. dovepress.com The development of a robust pharmacophore model is a key goal of SAR studies, enabling a more rational approach to drug design.

Applications in Advanced Organic Synthesis Research

Utilization as a Versatile Synthetic Intermediate for Complex Molecules

The inherent reactivity of its functional groups—the carboxylic acid and the secondary amide—positions 3-(Benzoylamino)-4-methylbenzoic acid as a valuable intermediate in the synthesis of more complex and biologically significant molecules. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides, providing a handle for further molecular elaboration.

For instance, the related compound, 4-amino-3-methylbenzoic acid, serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. researchgate.net This highlights the potential of the core structure in medicinal chemistry. The benzoylamino group, while relatively stable, can influence the electronic properties of the aromatic ring and participate in directing subsequent reactions.

Research into multicomponent reactions (MCRs) has demonstrated the utility of benzoic acid derivatives in the synthesis of complex heterocyclic structures like isoindolinones. ntu.edu.twnih.govgoogleapis.com While direct examples using this compound are not extensively documented, its structural similarity to other reactants in these syntheses suggests its potential as a substrate for generating diverse molecular scaffolds. The strategic placement of the amino and methyl groups can influence the regioselectivity of these complex transformations.

Role as a Precursor for Heterocyclic Systems

The synthesis of benzo-fused heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast array of bioactive compounds. organic-chemistry.orgcore.ac.uk Anthranilic acid and its derivatives are well-established precursors for the synthesis of quinazolinones, a class of heterocycles with a broad spectrum of biological activities. researchgate.net

Given that this compound is a derivative of 3-amino-4-methylbenzoic acid (an anthranilic acid analog), it holds potential as a precursor for substituted quinazolinones and other related fused heterocyclic systems. The synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid, for example, involves the condensation of an acetylated anthranilic acid with p-aminobenzoic acid, showcasing a relevant synthetic strategy. researchgate.net By analogy, this compound could be employed in similar cyclization reactions to introduce a benzoylamino-substituted phenyl group at the 3-position of the quinazolinone ring, thereby accessing novel chemical space for drug discovery.

Furthermore, the precursor, 3-amino-4-methylbenzoic acid, has been utilized in the synthesis of azo dyes, which are themselves a class of heterocyclic compounds. nih.gov This demonstrates the reactivity of the amino group and its potential for conversion into functionalities that can participate in cyclization reactions.

Integration into Polymer Synthesis and Material Science Research

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.govchim.it These properties arise from the rigidity of the aromatic backbone and the strong hydrogen bonding between the amide linkages. The synthesis of aromatic polyamides typically involves the polycondensation of aromatic diamines with aromatic diacid chlorides. nih.gov

This compound, possessing both an amino (in its precursor form) and a carboxylic acid group, can be considered a potential monomer for the synthesis of novel aromatic polyamides. While direct polymerization of this specific monomer is not widely reported, the broader class of aromatic amino acids is of significant interest in polymer chemistry. The incorporation of such monomers can lead to polymers with unique properties. For instance, the benzoylamino side group could influence the solubility and processing characteristics of the resulting polyamide, while the methyl group could impact the packing of the polymer chains and, consequently, its mechanical properties.

Research on functional aromatic polyamides has shown that the introduction of various side groups can be used to tune the properties of the final material. nih.gov The synthesis of polybenzoxazoles from 3-amino-4-hydroxybenzoic acid, a structurally related compound, further illustrates the utility of substituted aromatic amino acids in creating high-performance polymers. nih.gov

Below is a table summarizing the key functional groups of this compound and their potential roles in the applications discussed:

| Functional Group | Potential Role in Synthesis |

| Carboxylic Acid | - Esterification and amidation for further functionalization. - Participation in polycondensation reactions for polymer synthesis. |

| Benzoylamino Group | - Directing group in electrophilic aromatic substitution. - Influences solubility and electronic properties. - Potential for modification or cleavage to reveal the primary amine. |

| Methyl Group | - Steric and electronic influence on reactivity. - Can affect the packing and properties of resulting polymers. |

| Aromatic Ring | - Core scaffold for building complex molecules. - Can undergo various substitution reactions. |

Biological Activity Investigations in Vitro and in Silico of 3 Benzoylamino 4 Methylbenzoic Acid and Derivatives Excluding Human Trials

Antimicrobial Properties and Proposed Mechanisms of Action

Derivatives of 3-(benzoylamino)-4-methylbenzoic acid have demonstrated notable antimicrobial effects, encompassing both antibacterial and antifungal activities. These properties are attributed to specific interactions with microbial enzymes and pathways, leading to the inhibition of growth and proliferation.

Antibacterial Efficacy and Target Identification (e.g., FabH inhibition)

While direct studies on the antibacterial properties of this compound are limited, the broader class of anthranilic acid derivatives has shown significant antibacterial activity nih.govgvsu.edu. One of the key mechanisms underlying the antibacterial action of similar compounds is the inhibition of fatty acid biosynthesis, a crucial pathway for bacterial survival.

A critical enzyme in this pathway is β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the initial step of fatty acid elongation. Inhibition of FabH disrupts the bacterial cell membrane synthesis and leads to bacterial cell death researchgate.netnih.gov. Research on related N-acyl amino acids has highlighted their potential as FabH inhibitors mdpi.com. The structural characteristics of this compound, featuring an N-acylated amino acid core, suggest that it and its derivatives could potentially act as FabH inhibitors, though further specific studies are required to confirm this hypothesis.

| Compound Class | Bacterial Target | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Anthranilic Acid Derivatives | Gram-positive and Gram-negative bacteria | Inhibition of bacterial growth | Inhibition of essential metabolic pathways nih.gov |

| N-acyl Amino Acids | Various bacterial species | Disruption of cell membrane synthesis | Inhibition of FabH enzyme researchgate.netmdpi.com |

Antifungal Properties and Enzyme Inhibition (e.g., CYP53)

Benzoic acid derivatives have been recognized for their antifungal properties nih.gov. A promising target for antifungal drug development is the cytochrome P450 enzyme CYP53, which is specific to fungi and plays a role in the detoxification of benzoate, a key intermediate in fungal metabolism nih.govplos.org. Inhibition of CYP53 leads to the accumulation of toxic benzoate, thereby inhibiting fungal growth plos.org.

Studies involving in silico docking and structure-activity relationship (SAR) analysis of various benzoic acid derivatives have demonstrated their potential to bind to and inhibit CYP53 nih.gov. The molecular structure of this compound, as a benzoic acid derivative, makes it a candidate for investigation as a CYP53 inhibitor. The antifungal activity of such compounds is often influenced by the nature and position of substituents on the benzoic acid ring.

| Compound Class | Fungal Target Enzyme | Mechanism of Action | Supporting Evidence |

|---|---|---|---|

| Benzoic Acid Derivatives | CYP53 | Inhibition of benzoate detoxification, leading to accumulation of toxic intermediates. | In silico docking studies and SAR analysis nih.govplos.org |

Anti-Inflammatory Modulatory Effects (In Vitro Studies)

N-arylanthranilic acids, a class of compounds structurally related to this compound, are known for their anti-inflammatory properties. These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation researchgate.net.

In vitro studies on various N-acylanthranilic acid derivatives have demonstrated their ability to modulate inflammatory responses researchgate.net. While specific data on this compound is not widely available, its structural similarity to known anti-inflammatory agents suggests it may possess similar modulatory effects on inflammatory pathways. Further in vitro investigations are necessary to elucidate its specific mechanisms of anti-inflammatory action.

Antiviral Activities against Specific Pathogens (e.g., Adenovirus, Herpes Simplex Virus) and Proposed Mechanisms

A series of compounds structurally related to this compound, known as "benzavirs," have shown potent antiviral activity. Specifically, 2-{[2-(benzoylamino)benzoyl]amino}-benzoic acid (benzavir-1) and its more potent analogue, 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (benzavir-2), have been identified as inhibitors of adenovirus replication diva-portal.orgnih.gov.

Further studies revealed that these compounds also exhibit significant activity against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2), including acyclovir-resistant strains nih.govresearchgate.net. Structure-activity relationship (SAR) studies of benzavir analogues have indicated that the ortho, ortho substitution pattern and the presence of a carboxylic acid are favorable for antiviral activity nih.gov. The direction of the amide bonds, as seen in the parent compound, was also found to be crucial nih.gov. Although the precise mechanism of action is still under investigation, these findings highlight the potential of this chemical scaffold in the development of novel antiviral agents.

| Compound | Viral Target | Observed Activity | Reference |

|---|---|---|---|

| Benzavir-1 (2-{[2-(benzoylamino)benzoyl]amino}-benzoic acid) | Adenovirus | Potent inhibition of viral replication | diva-portal.orgnih.gov |

| Benzavir-2 (2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid) | Adenovirus | Improved potency over Benzavir-1 | diva-portal.org |

| Herpes Simplex Virus (HSV-1, HSV-2), including acyclovir-resistant strains | Significant inhibition of viral replication | nih.govresearchgate.net |

Enzyme Inhibition Studies (e.g., Sortase A, Aldo-keto reductase)

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Sortase A: Sortase A is a bacterial enzyme that plays a key role in anchoring virulence factors to the cell wall of Gram-positive bacteria. Its inhibition is considered a promising anti-infective strategy. Studies have shown that certain benzoic acid derivatives can act as Sortase A inhibitors nih.gov. For instance, 2-(2-amino-3-chloro-benzoylamino)-benzoic acid was identified as an inhibitor of Staphylococcus aureus sortase A with an IC50 value of 59.7 µM nih.gov. This suggests that the this compound scaffold may also have the potential to inhibit this enzyme.

Aldo-keto reductase: Aldo-keto reductase 1C3 (AKR1C3) is an enzyme involved in the biosynthesis of androgens and has been implicated in castration-resistant prostate cancer. Research has identified substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of AKR1C3 nih.govnih.gov. These compounds, which are structurally analogous to this compound, exhibit nanomolar affinity and high selectivity for AKR1C3 over other isoforms nih.govnih.gov. Structure-activity relationship studies have shown that a meta-arrangement of the carboxylic acid and the amino group, along with specific substitutions on the phenyl ring, are crucial for potent and selective inhibition nih.gov.

| Enzyme Target | Inhibitor Class | Key Findings | Reference |

|---|---|---|---|

| Sortase A | 2-(2-amino-3-chloro-benzoylamino)-benzoic acid | IC50 of 59.7 µM against S. aureus Sortase A | nih.gov |

| Aldo-keto reductase 1C3 (AKR1C3) | Substituted 3-(phenylamino)benzoic acids | Potent and selective inhibition with nanomolar affinity | nih.govnih.gov |

Investigations into other Biological Pathways and Interactions

The diverse biological activities of this compound and its derivatives suggest their interaction with multiple biological pathways. The inhibition of enzymes like AKR1C3 points to a potential role in modulating steroid hormone metabolism, which is relevant in the context of hormone-dependent cancers nih.govnih.gov.

The anti-inflammatory properties of related N-arylanthranilic acids imply an interaction with the arachidonic acid cascade and prostaglandin synthesis pathways researchgate.net. Furthermore, the general antimicrobial activities of benzoic acid derivatives suggest broader interactions with essential microbial metabolic pathways beyond those specifically identified. The biosynthesis of N-acylanthranilic acids has also been observed in microorganisms, indicating a potential role in microbial physiology nih.gov. Further research is needed to fully elucidate the complex interactions of this compound with various biological systems.

Emerging Research Directions and Future Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The chemical synthesis of 3-(Benzoylamino)-4-methylbenzoic acid traditionally relies on conventional methods that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles.

One of the most promising avenues is the use of biocatalysis . Enzymes such as lipases and acyltransferases are gaining traction for their ability to catalyze the formation of amide bonds under mild, aqueous conditions. polimi.itscispace.comnih.govnih.govrsc.org For instance, an acyltransferase from Mycobacterium smegmatis has demonstrated high efficiency in the N-acylation of various amines in water, suggesting its potential application in the synthesis of this compound. scispace.comresearchgate.net Similarly, Carboxylic Acid Reductases (CARs) have been engineered to catalyze amide bond formation from a carboxylic acid and an amine, offering a novel biocatalytic route. polimi.it The use of enzymes like Candida antarctica lipase B (CALB) for direct amidation of free carboxylic acids in green solvents further underscores the potential for developing an environmentally friendly synthesis process. nih.govrsc.org

Another key area of exploration is the use of microwave-assisted organic synthesis (MAOS) . This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. A method for the direct synthesis of amides from carboxylic acids and amines using ceric ammonium nitrate (B79036) as a catalyst under microwave irradiation has been described, which could be adapted for the synthesis of this compound. mdpi.com

These sustainable approaches not only minimize the environmental impact but can also lead to more efficient and cost-effective production processes.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Approach | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Biocatalysis (e.g., Lipases, Acyltransferases) | - Mild reaction conditions (room temperature, aqueous media)- High chemo-, regio-, and stereoselectivity- Use of renewable resources | - Reduced energy consumption- Elimination of hazardous reagents and solvents- High purity of the final product |

| Microwave-Assisted Organic Synthesis (MAOS) | - Rapid heating and shorter reaction times- Often solvent-free conditions- Improved reaction yields | - Increased process efficiency- Reduced waste generation- Potential for process intensification |

Advanced Computational Design for Targeted Derivatives with Enhanced Selectivity

The therapeutic potential of this compound can be significantly enhanced through the design of derivatives with improved selectivity towards their biological targets. Advanced computational methods are at the forefront of this endeavor.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding how the structural features of a molecule influence its biological activity. nih.govchitkara.edu.inbenthamdirect.com For a series of benzoylaminobenzoic acid derivatives, QSAR studies have revealed that factors such as hydrophobicity, molar refractivity, and the presence of specific functional groups are crucial for their inhibitory activity. nih.gov By applying similar QSAR models to this compound, researchers can predict the activity of novel derivatives and prioritize the synthesis of the most promising candidates.

Molecular docking simulations provide insights into the binding interactions between a ligand and its target protein at the atomic level. nih.govresearchgate.netnih.govstmjournals.comnih.gov This technique can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. Such studies can guide the rational design of modifications to the parent molecule to enhance its binding and, consequently, its potency and selectivity. nih.govnih.gov For example, docking studies on other benzoic acid derivatives have successfully identified key interactions with amino acid residues in the active site of their target enzymes. nih.govnih.gov

The integration of QSAR and molecular docking provides a synergistic approach to the design of targeted derivatives with optimized pharmacological profiles.

Table 2: Computational Approaches for Derivative Design

| Computational Method | Application in Derivative Design | Expected Outcome for this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | - Correlates chemical structure with biological activity- Identifies key molecular descriptors for activity | - Prediction of the biological activity of novel derivatives- Guidance for structural modifications to improve activity |

| Molecular Docking | - Simulates the binding of a ligand to a protein target- Predicts binding affinity and orientation | - Identification of key binding interactions- Rational design of derivatives with enhanced target selectivity |

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. The integration of multiple "omics" data sets—genomics, proteomics, and metabolomics—offers a holistic view of the cellular response to this compound. nih.govnih.govnygen.ionih.govahajournals.orgoup.comspringernature.comfrontiersin.org

A multi-omics approach can help to:

Identify molecular targets and mechanisms of action: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in response to treatment with the compound, researchers can identify the specific cellular pathways that are modulated. nih.govnih.govacs.orgnih.govnih.govmdpi.com This can lead to the discovery of novel therapeutic targets and a deeper understanding of the compound's mechanism of action.

Discover biomarkers of efficacy and toxicity: Multi-omics data can reveal molecular signatures that correlate with the desired therapeutic effects or potential adverse effects of the compound. These signatures can then be developed into biomarkers to predict patient response and monitor treatment.

Elucidate off-target effects: A comprehensive analysis of cellular changes can help to identify unintended interactions of the compound with other proteins and pathways, providing a more complete picture of its pharmacological profile.

This integrated systems biology approach moves beyond the traditional "one drug, one target" paradigm to provide a more nuanced understanding of how this compound functions within a complex biological system. nih.govspringernature.comfrontiersin.org

Development of Advanced Analytical Techniques for Trace Detection and Quantification

As the applications of this compound expand, the need for highly sensitive and specific analytical methods for its detection and quantification becomes crucial. This is particularly important for pharmacokinetic studies, environmental monitoring, and quality control.

Future research in this area will likely focus on the development and validation of advanced analytical techniques, such as:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique offers high sensitivity and selectivity, making it ideal for the quantification of low concentrations of the compound in complex matrices like biological fluids and environmental samples. biomedres.usnih.govtandfonline.comnih.govresearchgate.netnih.govacs.orgchumontreal.qc.cathermofisher.comspringernature.com Derivatization with reagents like benzoyl chloride can further enhance the sensitivity and chromatographic performance for amine-containing compounds. nih.govacs.org

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC provides a rapid and cost-effective method for the screening and quantification of impurities and degradation products. biomedres.ustandfonline.com

The development of robust and validated analytical methods is essential for ensuring the quality, safety, and efficacy of this compound and its future derivatives. biomedres.usnih.govtandfonline.comresearchgate.netnih.gov

Table 3: Advanced Analytical Techniques for Future Applications

| Analytical Technique | Principle | Application for this compound |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-based detection and fragmentation. | - Trace quantification in biological fluids (plasma, urine)- Environmental monitoring- Impurity profiling |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a high-performance layer followed by densitometric detection. | - Quality control of raw materials and finished products- Stability testing- Screening for related substances |

Q & A

Q. What are the optimal synthetic routes for 3-(Benzoylamino)-4-methylbenzoic acid, and how can purity be ensured?

- Methodological Answer : Synthesis can be adapted from protocols for analogous benzoic acid derivatives. For example, coupling benzoyl chloride with 3-amino-4-methylbenzoic acid under basic conditions (e.g., pyridine or triethylamine) at 0–5°C minimizes side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. How should researchers characterize the structure of this compound?

- Methodological Answer : Structural confirmation involves:

- NMR : Compare and NMR spectra with databases (e.g., NIST Chemistry WebBook). For example, the benzoylamino group’s carbonyl resonance typically appears at ~167–170 ppm in NMR .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]) and fragmentation patterns.

- FTIR : Look for N–H stretching (~3300 cm) and C=O bands (~1650–1700 cm) .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and aqueous buffers (pH 2–12). Use UV-Vis spectroscopy to quantify solubility. For DMSO-insoluble derivatives, sonication or heating (≤60°C) may improve dissolution .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :